3-(4-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One possible route could include:
Bromination: Starting with a phenol derivative, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated phenol can then undergo amination using an amine source such as ammonia or an amine derivative.
Azetidine Formation: The aminated phenol can be reacted with an azetidine derivative under suitable conditions to form the azetidine ring.
Esterification: Finally, the carboxylic acid group can be esterified using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms (like bromine) can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃), thiourea, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-2-chloro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- 3-(4-Amino-2-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- 3-(4-Amino-2-iodo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
The uniqueness of 3-(4-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of the bromine atom, for example, can affect the compound’s electronic properties and its interactions with biological targets.
Properties
Molecular Formula |
C15H21BrN2O3 |
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Molecular Weight |
357.24 g/mol |
IUPAC Name |
tert-butyl 3-[(4-amino-2-bromophenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-5-4-11(17)6-12(13)16/h4-6,10H,7-9,17H2,1-3H3 |
InChI Key |
GMMRYFUPKKXEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)N)Br |
Origin of Product |
United States |
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